2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide
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Overview
Description
2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidinone ring, a furan ring, and a quinoxaline moiety, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with quinoxalin-6-ylamine in the presence of acetic anhydride to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated thiazolidinone derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide
- **2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide
- **2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(benzothiazol-2-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its combination of the thiazolidinone, furan, and quinoxaline moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H12N4O4S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C18H12N4O4S/c23-16(21-11-3-4-13-14(8-11)20-6-5-19-13)10-22-17(24)15(27-18(22)25)9-12-2-1-7-26-12/h1-9H,10H2,(H,21,23)/b15-9- |
InChI Key |
GDZVIXAMVSPLRZ-DHDCSXOGSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Origin of Product |
United States |
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